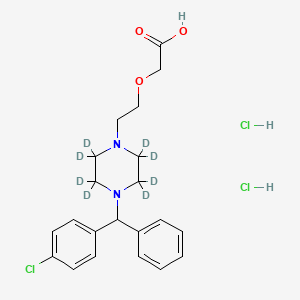
Cetirizine (D8 dihydrochloride)
描述
A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.
生物活性
Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. As a selective histamine H1 receptor antagonist, it exhibits various biological activities beyond its antihistaminic effects, including immunomodulatory properties and potential applications in other therapeutic areas. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C21H19D8Cl3N2O3
- Molecular Weight : 469.86 g/mol
- CAS Number : 2070015-04-0
- Purity : >95% (HPLC)
Cetirizine is a racemic mixture, with the pharmacological activity residing primarily in the (R)-isomer, which has been shown to have a greater affinity for H1 receptors compared to the (S)-isomer .
Cetirizine's primary mechanism involves:
- Histamine Receptor Antagonism : It selectively binds to H1 receptors, preventing the action of histamine, which is responsible for allergic symptoms. The binding affinity (Ki) for H1 receptors is approximately 10 nM .
- Inhibition of Eosinophil Chemotaxis : Cetirizine inhibits eosinophil chemotaxis and leukotriene B4 release independently from its H1 antagonism, indicating its role in modulating inflammatory responses .
Pharmacokinetics
Research indicates that cetirizine has favorable pharmacokinetic properties:
- Bioavailability : Approximately 93% bound to plasma proteins, with about 60% excreted unchanged within 24 hours .
- Onset of Action : Effects are typically observed within 20 to 60 minutes after administration, lasting at least 24 hours .
- Half-Life : The plasma elimination half-life is around 8-9 hours, with consistent levels across multiple doses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of cetirizine:
Case Study 1: Micronucleus Induction
A study assessed the genotoxicity of cetirizine dihydrochloride on human lymphocytes. Results indicated that cetirizine induced micronucleus formation in a dose-dependent manner, suggesting clastogenic and aneugenic properties. Different donor lymphocytes showed varying susceptibilities, highlighting the need for further investigation into individual genetic responses .
Case Study 2: Eosinophil Activation
In vivo studies demonstrated that cetirizine significantly inhibited eosinophil activation during secondary phase allergic responses. This effect was observed through reduced eosinophil counts and decreased levels of inflammatory mediators in animal models .
属性
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














